N-[2-(4-chlorophenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
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Description
N-[2-(4-chlorophenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C15H14ClN5O and its molecular weight is 315.76. The purity is usually 95%.
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Biological Activity
N-[2-(4-chlorophenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular features:
- Molecular Formula : C₁₅H₁₈ClN₅O
- Molecular Weight : 319.79 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to modulate the activity of specific enzymes and receptors, which can lead to significant biological effects such as:
- Antimicrobial Activity : The compound exhibits potent antimicrobial properties against a range of pathogenic bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance.
- Antitumor Activity : Preliminary studies indicate that it may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrimidine and oxadiazole compounds, including this compound, show significant antimicrobial effects. For instance:
Pathogen | Activity Level (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antitumor Activity
In vitro studies have reported that the compound exhibits cytotoxicity against various cancer cell lines. The following table summarizes the observed IC₅₀ values for different cancer types:
Cancer Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 (breast cancer) | 0.65 |
HeLa (cervical cancer) | 1.50 |
PANC-1 (pancreatic cancer) | 2.41 |
These results indicate a promising potential for this compound in cancer therapy.
Case Studies and Research Findings
Recent literature has highlighted several case studies focusing on the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria .
- Anticancer Mechanisms : Research indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased levels of caspases in treated cells .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the oxadiazole moiety can enhance the biological activity of related compounds, suggesting avenues for further optimization .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O/c1-10-20-15(22-21-10)13-8-17-9-19-14(13)18-7-6-11-2-4-12(16)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHZPSZHBDEKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.